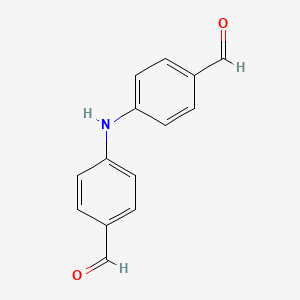
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a p-chlorophenyl group, a phenyl group, and a methylamino group attached to a propene backbone. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The compound can be synthesized through a multi-step reaction starting from benzaldehyde and p-chlorobenzaldehyde. These aldehydes undergo a condensation reaction with methylamine to form the corresponding imines.
- The imines are then reduced using a reducing agent such as sodium borohydride to yield the corresponding amines.
- The final step involves the reaction of the amines with hydrochloric acid to form the hydrochloride salt of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo substitution reactions where the p-chlorophenyl or phenyl groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Scientific Research Applications
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride has several scientific research applications:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
- It serves as a starting material for the preparation of other complex molecules.
-
Biology
- The compound is used in biochemical studies to understand its interactions with biological molecules.
- It is used in the development of new drugs and therapeutic agents.
-
Medicine
- It has potential applications in the treatment of various medical conditions.
- It is used in the development of new pharmaceuticals with improved efficacy and safety profiles.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is used in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins in the body.
- It may modulate the activity of these targets, leading to various biological effects.
-
Pathways Involved
- The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.
- It may also influence metabolic pathways and other cellular processes.
Comparison with Similar Compounds
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Chlorphenamine: An antihistamine used to treat allergic conditions.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
-
Uniqueness
- This compound has unique structural features that contribute to its specific biological and chemical properties.
- Its combination of p-chlorophenyl, phenyl, and methylamino groups provides distinct reactivity and interactions with biological targets.
Properties
CAS No. |
21165-62-8 |
|---|---|
Molecular Formula |
C16H17Cl2N |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H16ClN.ClH/c1-18-12-11-16(13-5-3-2-4-6-13)14-7-9-15(17)10-8-14;/h2-11,18H,12H2,1H3;1H |
InChI Key |
VPOOPIJRSJBRBE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)

![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)



